molecular formula C28H48O B14675585 (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane] CAS No. 37697-29-3

(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]

Cat. No.: B14675585
CAS No.: 37697-29-3
M. Wt: 400.7 g/mol
InChI Key: QCGQJYSFVPHJLI-BLZBBZQISA-N
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Description

The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclopentane and phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] involves multiple steps. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring system. The reaction conditions typically involve the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halogens. The reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and pressures .

Major Products Formed

Mechanism of Action

The mechanism of action of (8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-oxirane] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

CAS No.

37697-29-3

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]

InChI

InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-11-12-24-22-10-9-21-17-28(18-29-28)16-15-26(21,4)25(22)13-14-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-,28?/m1/s1

InChI Key

QCGQJYSFVPHJLI-BLZBBZQISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC5(C4)CO5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)CO5)C)C

Origin of Product

United States

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